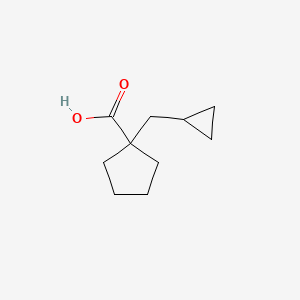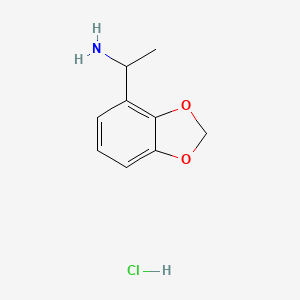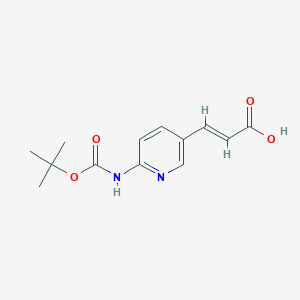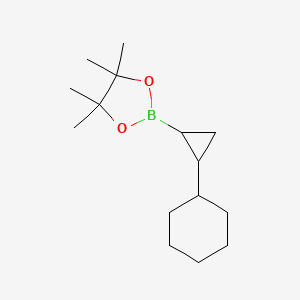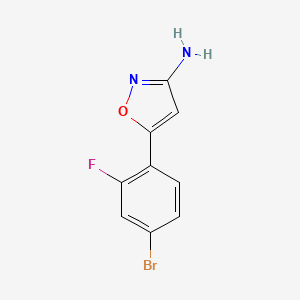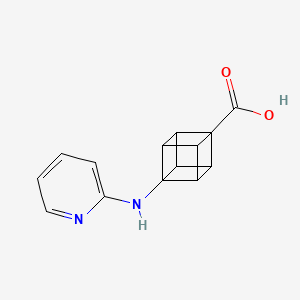
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane core structure, which is a highly strained, cubic arrangement of carbon atoms. The presence of a pyridin-2-ylamino group and a carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of cubane derivatives, followed by functionalization to introduce the pyridin-2-ylamino group and the carboxylic acid group. Key steps may include:
Cubane Synthesis: The cubane core can be synthesized through photochemical or thermal cyclization of suitable precursors.
Functionalization: Introduction of the pyridin-2-ylamino group can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for drug development due to its unique structural features and potential biological activity.
Industry: Utilized in the development of novel materials with specific mechanical or electronic properties.
作用機序
The mechanism of action of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
類似化合物との比較
Cubane-1-carboxylic acid: Lacks the pyridin-2-ylamino group, making it less versatile in certain applications.
Pyridin-2-ylamino derivatives: Without the cubane core, these compounds may have different structural and functional properties.
Uniqueness: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid stands out due to the combination of the cubane core and the pyridin-2-ylamino group, providing a unique set of chemical and biological properties that are not found in simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of science and industry.
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
4-(pyridin-2-ylamino)cubane-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-12(18)13-6-9-7(13)11-8(13)10(6)14(9,11)16-5-3-1-2-4-15-5/h1-4,6-11H,(H,15,16)(H,17,18) |
InChIキー |
GKGJDAVKJWCWGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC23C4C5C2C6C3C4C56C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

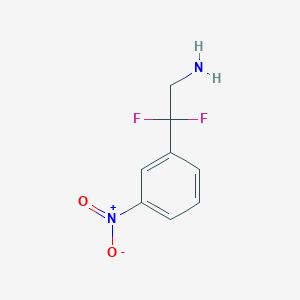
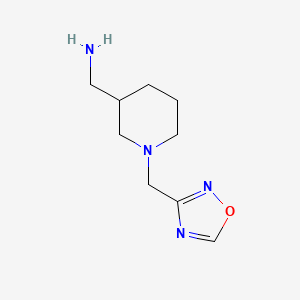
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
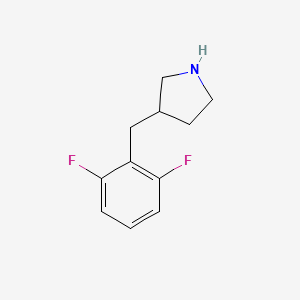
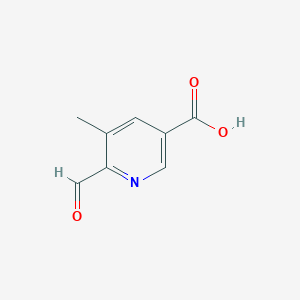
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
